molecular formula C21H18FN3O2 B14999169 7-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B14999169
M. Wt: 363.4 g/mol
InChI Key: YCKMSMCEBUZODX-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a fluorophenyl group and a methoxyphenylamino group attached to a dihydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Methoxyphenylamino Group: The methoxyphenylamino group can be attached via an amination reaction using a methoxy-substituted aniline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reagents, efficient catalysts, and optimized reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and methoxyphenylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogenated compounds and strong bases or acids are used for substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

7-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-4-methoxycyclohexyl methanesulfonate
  • (4-Fluorophenyl)(4-methoxyphenyl)methanol

Uniqueness

7-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H18FN3O2

Molecular Weight

363.4 g/mol

IUPAC Name

7-(4-fluorophenyl)-2-(4-methoxyanilino)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C21H18FN3O2/c1-27-17-8-6-16(7-9-17)24-21-23-12-18-19(25-21)10-14(11-20(18)26)13-2-4-15(22)5-3-13/h2-9,12,14H,10-11H2,1H3,(H,23,24,25)

InChI Key

YCKMSMCEBUZODX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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